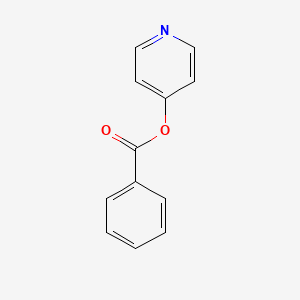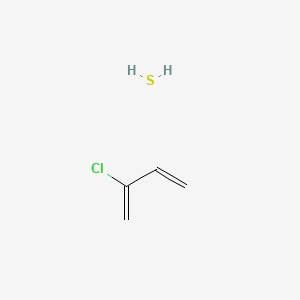
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine is an organic compound that features a cyclobutylmethyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine typically involves the reaction of a cyclobutylmethyl halide with a primary amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine attacks the electrophilic carbon of the halide, displacing the halide ion. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Secondary amines, tertiary amines, amides
Applications De Recherche Scientifique
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to opioid receptors, altering pain perception and producing analgesic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclobutylmethyl-4,5α-epoxy-3,6α,14-morphinantriol: An opioid analgesic with similar structural features.
N-cyclobutylmethyl-14-hydroxydihydronormorphine: Another opioid compound with comparable properties.
Uniqueness
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclobutylmethyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets.
Propriétés
Numéro CAS |
37092-84-5 |
|---|---|
Formule moléculaire |
C16H23N |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine |
InChI |
InChI=1S/C16H23N/c1-2-7-16(17-13-15-10-6-11-15)12-14-8-4-3-5-9-14/h2-5,8-9,15-17H,1,6-7,10-13H2 |
Clé InChI |
FXOFVZWVJOEXNB-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CC1=CC=CC=C1)NCC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
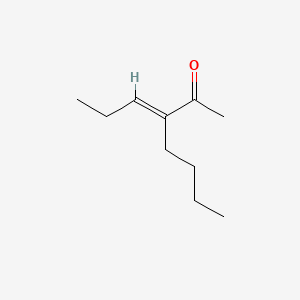
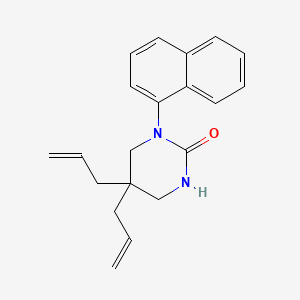
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)
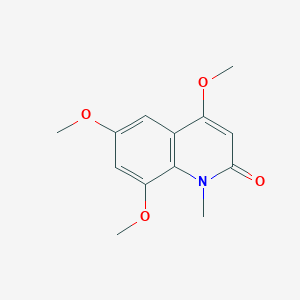

![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
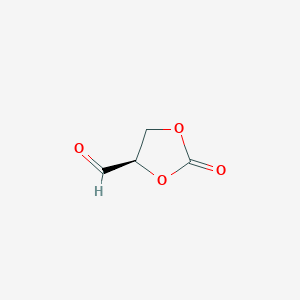
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
